molecular formula C17H22ClN3O3 B1662303 [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride CAS No. 131780-48-8

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride

Cat. No.: B1662303
CAS No.: 131780-48-8
M. Wt: 351.8 g/mol
InChI Key: FDERDDSQHZRNGC-LIWIJTDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

DAU 5884 hydrochloride is a competitive, potent, and selective antagonist of the muscarinic M3 receptor . The M3 receptor is a type of muscarinic acetylcholine receptor that plays a crucial role in the contraction of smooth muscles and the regulation of glandular secretions in the body.

Mode of Action

As an antagonist, DAU 5884 hydrochloride binds to the M3 receptor and blocks its activation by acetylcholine . This prevents the downstream effects typically induced by the activation of the M3 receptor.

Biochemical Pathways

The M3 receptor is involved in various biochemical pathways, particularly those related to smooth muscle contraction and glandular secretion. By blocking the M3 receptor, DAU 5884 hydrochloride can inhibit these pathways , leading to a decrease in smooth muscle contractility and glandular secretion .

Pharmacokinetics

It is noted that the compound issoluble in water and DMSO , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of DAU 5884 hydrochloride’s action is the inhibition of muscle contractility . It also shows antiproliferative effects , suggesting that it may inhibit cell proliferation. Additionally, it has been found to block cobrotoxin-induced transient A-type K(+) currents in dorsal root ganglion neurons .

Action Environment

It is recommended to store the compound under desiccating conditions at +4°c , indicating that temperature and humidity may affect its stability

Biochemical Analysis

Biochemical Properties

DAU 5884 hydrochloride plays a significant role in biochemical reactions by inhibiting the activity of muscarinic M3 receptors. These receptors are part of the G protein-coupled receptor family and are involved in various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release. DAU 5884 hydrochloride interacts with the muscarinic M3 receptor by binding to its active site, thereby preventing the binding of acetylcholine, the natural ligand . This inhibition leads to a decrease in receptor activity and subsequent downstream signaling.

Cellular Effects

DAU 5884 hydrochloride has been shown to affect various types of cells and cellular processes. In airway smooth muscle cells, it inhibits methacholine-dependent cell proliferation and muscle contractility . This inhibition is mediated through the blockade of muscarinic M3 receptors, which play a crucial role in cholinergic signaling pathways. By inhibiting these receptors, DAU 5884 hydrochloride reduces the mitogenic response and muscle contraction, which can be beneficial in conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Molecular Mechanism

The molecular mechanism of DAU 5884 hydrochloride involves its binding to the muscarinic M3 receptor, a G protein-coupled receptor. Upon binding, DAU 5884 hydrochloride prevents the activation of the receptor by acetylcholine, leading to the inhibition of downstream signaling pathways . This includes the inhibition of phospholipase C activation, which reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the intracellular calcium levels decrease, leading to reduced muscle contraction and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DAU 5884 hydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and retains its activity for extended periods . Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to DAU 5884 hydrochloride can lead to sustained inhibition of muscarinic M3 receptor activity, resulting in prolonged reduction of cell proliferation and muscle contractility. Additionally, the compound’s stability and degradation in in vitro and in vivo studies have shown that it remains effective over time without significant loss of potency.

Dosage Effects in Animal Models

The effects of DAU 5884 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits muscarinic M3 receptor activity without causing significant adverse effects . At higher doses, DAU 5884 hydrochloride may exhibit toxic effects, including gastrointestinal disturbances and cardiovascular complications. The threshold for these adverse effects depends on the specific animal model and the route of administration. It is essential to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

DAU 5884 hydrochloride is involved in various metabolic pathways, primarily through its interaction with muscarinic M3 receptors. The compound inhibits the receptor’s activity, leading to alterations in downstream signaling pathways . This includes the inhibition of phospholipase C activation and subsequent reduction in IP3 and DAG production. Additionally, DAU 5884 hydrochloride may affect metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways.

Transport and Distribution

The transport and distribution of DAU 5884 hydrochloride within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound is likely to be distributed to tissues expressing muscarinic M3 receptors, such as smooth muscle, glands, and certain regions of the brain . The localization and accumulation of DAU 5884 hydrochloride within these tissues depend on the expression levels of the receptors and the presence of specific transporters that facilitate its uptake and distribution.

Subcellular Localization

DAU 5884 hydrochloride’s subcellular localization is primarily determined by its interaction with muscarinic M3 receptors. These receptors are predominantly located on the cell membrane, where they mediate cholinergic signaling . Upon binding to the receptor, DAU 5884 hydrochloride exerts its inhibitory effects at the membrane level, preventing the activation of downstream signaling pathways. The compound’s activity and function are closely associated with its ability to target and bind to these membrane-bound receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DAU 5884 hydrochloride involves the esterification of 1,4-dihydro-2-oxo-3(2H)-quinazolinecarboxylic acid with (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester hydrochloride . The reaction typically requires the use of an appropriate esterification agent and solvent under controlled temperature conditions.

Industrial Production Methods: Industrial production of DAU 5884 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (>99%) and consistency of the final product .

Comparison with Similar Compounds

    Atropine: A non-selective muscarinic antagonist.

    Scopolamine: Another non-selective muscarinic antagonist with central nervous system effects.

    Tiotropium: A selective muscarinic M3 receptor antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).

Uniqueness of DAU 5884 Hydrochloride: DAU 5884 hydrochloride is unique due to its high selectivity and potency as a muscarinic M3 receptor antagonist. Unlike non-selective antagonists like atropine and scopolamine, DAU 5884 hydrochloride specifically targets M3 receptors, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDERDDSQHZRNGC-LIWIJTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131780-47-7
Record name DAU 5884 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131780477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Reactant of Route 2
Reactant of Route 2
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Reactant of Route 3
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Reactant of Route 4
Reactant of Route 4
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Reactant of Route 5
Reactant of Route 5
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride

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